N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-ethoxybenzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-ethoxybenzamide is a complex organic compound with a unique structure that includes an azepane ring, a chlorophenyl group, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-ethoxybenzamide typically involves multiple steps, starting with the preparation of the azepane ring and the chlorophenyl group. The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. The chlorophenyl group is introduced through halogenation reactions. The final step involves the coupling of these intermediates with 2-ethoxybenzamide under specific reaction conditions, such as the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-ethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(1-Azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide: A compound with a similar azepane ring structure but different substituents.
2-(azepan-1-yl)ethyl methacrylate: Another compound containing the azepane ring, used in different chemical contexts.
Uniqueness
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H29ClN2O2 |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C23H29ClN2O2/c1-2-28-22-14-8-6-12-19(22)23(27)25-17-21(18-11-5-7-13-20(18)24)26-15-9-3-4-10-16-26/h5-8,11-14,21H,2-4,9-10,15-17H2,1H3,(H,25,27) |
InChI Key |
CKEKFXHLKZCQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2Cl)N3CCCCCC3 |
Origin of Product |
United States |
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